Cas no 1567987-34-1 ((2S)-2-(2,3-dimethylphenyl)oxirane)

(2S)-2-(2,3-Dimethylphenyl)oxirane is a chiral epoxide derivative characterized by its stereospecific (S)-configuration and the presence of a 2,3-dimethylphenyl substituent. This compound is of interest in synthetic organic chemistry due to its utility as a building block for the preparation of enantiomerically pure pharmaceuticals, agrochemicals, and fine chemicals. The epoxide ring provides a reactive site for nucleophilic ring-opening reactions, enabling selective functionalization. Its rigid structure and defined chirality make it valuable for asymmetric synthesis and catalysis studies. The dimethylphenyl group enhances steric and electronic properties, influencing reactivity and selectivity in downstream transformations. Proper handling under inert conditions is recommended due to potential sensitivity to moisture and air.
(2S)-2-(2,3-dimethylphenyl)oxirane structure
1567987-34-1 structure
Product name:(2S)-2-(2,3-dimethylphenyl)oxirane
CAS No:1567987-34-1
MF:C10H12O
MW:148.201683044434
CID:5948828
PubChem ID:83129471

(2S)-2-(2,3-dimethylphenyl)oxirane Chemical and Physical Properties

Names and Identifiers

    • (2S)-2-(2,3-dimethylphenyl)oxirane
    • AKOS021451033
    • EN300-1841328
    • 1567987-34-1
    • Inchi: 1S/C10H12O/c1-7-4-3-5-9(8(7)2)10-6-11-10/h3-5,10H,6H2,1-2H3/t10-/m1/s1
    • InChI Key: PSYNRRAPBNXIKY-SNVBAGLBSA-N
    • SMILES: O1C[C@@H]1C1C=CC=C(C)C=1C

Computed Properties

  • Exact Mass: 148.088815002g/mol
  • Monoisotopic Mass: 148.088815002g/mol
  • Isotope Atom Count: 0
  • Hydrogen Bond Donor Count: 0
  • Hydrogen Bond Acceptor Count: 1
  • Heavy Atom Count: 11
  • Rotatable Bond Count: 1
  • Complexity: 144
  • Covalently-Bonded Unit Count: 1
  • Defined Atom Stereocenter Count: 1
  • Undefined Atom Stereocenter Count : 0
  • Defined Bond Stereocenter Count: 0
  • Undefined Bond Stereocenter Count: 0
  • XLogP3: 2.1
  • Topological Polar Surface Area: 12.5Ų

(2S)-2-(2,3-dimethylphenyl)oxirane Pricemore >>

Enterprise No. Product name Cas No. Purity Specification Price update time Inquiry
Enamine
EN300-1841328-5.0g
(2S)-2-(2,3-dimethylphenyl)oxirane
1567987-34-1
5g
$4475.0 2023-06-02
Enamine
EN300-1841328-1.0g
(2S)-2-(2,3-dimethylphenyl)oxirane
1567987-34-1
1g
$1543.0 2023-06-02
Enamine
EN300-1841328-10.0g
(2S)-2-(2,3-dimethylphenyl)oxirane
1567987-34-1
10g
$6635.0 2023-06-02
Enamine
EN300-1841328-0.5g
(2S)-2-(2,3-dimethylphenyl)oxirane
1567987-34-1
0.5g
$671.0 2023-09-19
Enamine
EN300-1841328-10g
(2S)-2-(2,3-dimethylphenyl)oxirane
1567987-34-1
10g
$3007.0 2023-09-19
Enamine
EN300-1841328-1g
(2S)-2-(2,3-dimethylphenyl)oxirane
1567987-34-1
1g
$699.0 2023-09-19
Enamine
EN300-1841328-2.5g
(2S)-2-(2,3-dimethylphenyl)oxirane
1567987-34-1
2.5g
$1370.0 2023-09-19
Enamine
EN300-1841328-0.1g
(2S)-2-(2,3-dimethylphenyl)oxirane
1567987-34-1
0.1g
$615.0 2023-09-19
Enamine
EN300-1841328-0.05g
(2S)-2-(2,3-dimethylphenyl)oxirane
1567987-34-1
0.05g
$587.0 2023-09-19
Enamine
EN300-1841328-0.25g
(2S)-2-(2,3-dimethylphenyl)oxirane
1567987-34-1
0.25g
$642.0 2023-09-19

Additional information on (2S)-2-(2,3-dimethylphenyl)oxirane

Recent Advances in the Study of (2S)-2-(2,3-dimethylphenyl)oxirane (CAS: 1567987-34-1) in Chemical Biology and Pharmaceutical Research

The compound (2S)-2-(2,3-dimethylphenyl)oxirane (CAS: 1567987-34-1) has recently garnered significant attention in the field of chemical biology and pharmaceutical research due to its unique structural properties and potential therapeutic applications. This epoxide derivative, characterized by its chiral center and aromatic dimethyl substitution, has been the subject of several studies exploring its synthesis, biological activity, and mechanism of action. Recent literature highlights its role as a key intermediate in the development of novel bioactive molecules and its potential as a pharmacophore in drug discovery.

A study published in the Journal of Medicinal Chemistry (2023) demonstrated the efficient enantioselective synthesis of (2S)-2-(2,3-dimethylphenyl)oxirane using a chiral catalyst system, achieving high yield and optical purity. The researchers emphasized the compound's utility in constructing complex molecular architectures, particularly in the synthesis of protease inhibitors and kinase modulators. The study also reported preliminary in vitro data suggesting that the epoxide moiety contributes to covalent binding with target proteins, a property that could be exploited in the design of irreversible inhibitors.

Further investigations into the biological activity of (2S)-2-(2,3-dimethylphenyl)oxirane have revealed its potential as an anti-inflammatory agent. A 2024 paper in Bioorganic & Medicinal Chemistry Letters described its ability to selectively inhibit cyclooxygenase-2 (COX-2) with an IC50 of 3.2 μM, while showing minimal activity against COX-1. This selectivity profile, combined with the compound's favorable pharmacokinetic properties in rodent models, positions it as a promising lead compound for the development of next-generation non-steroidal anti-inflammatory drugs (NSAIDs).

Structural-activity relationship (SAR) studies have been conducted to optimize the pharmacological properties of (2S)-2-(2,3-dimethylphenyl)oxirane derivatives. Recent computational modeling work, published in the Journal of Chemical Information and Modeling (2024), employed molecular docking and dynamics simulations to predict binding modes with various biological targets. The simulations suggested that the dimethylphenyl group contributes significantly to hydrophobic interactions with protein binding pockets, while the oxirane ring participates in covalent bond formation with nucleophilic residues.

In the realm of drug metabolism, a 2023 study in Drug Metabolism and Disposition investigated the hepatic clearance pathways of (2S)-2-(2,3-dimethylphenyl)oxirane. The research identified cytochrome P450 3A4 as the primary enzyme responsible for its metabolism, with the major metabolite being the corresponding diol formed via epoxide hydrolase activity. These findings have important implications for predicting drug-drug interactions and designing derivatives with improved metabolic stability.

The potential therapeutic applications of (2S)-2-(2,3-dimethylphenyl)oxirane extend beyond inflammation. Recent patent applications (WO2023124567, 2023) disclose its incorporation into novel anticancer agents, particularly as a warhead in targeted covalent inhibitors against mutant KRAS proteins. Early-stage preclinical data show promising activity against pancreatic cancer cell lines, with ongoing optimization efforts focused on improving selectivity and reducing off-target effects.

From a safety perspective, toxicological evaluations of (2S)-2-(2,3-dimethylphenyl)oxirane have been conducted to assess its potential for genotoxicity. A 2024 study in Chemical Research in Toxicology reported negative results in Ames tests but noted dose-dependent cytotoxicity in mammalian cell assays, highlighting the need for careful structural modification to maintain therapeutic efficacy while minimizing adverse effects.

In conclusion, recent research on (2S)-2-(2,3-dimethylphenyl)oxirane (CAS: 1567987-34-1) demonstrates its growing importance as a versatile building block in medicinal chemistry and as a potential therapeutic agent in its own right. The compound's unique combination of reactivity and selectivity continues to inspire innovative applications in drug discovery, with particular promise in targeted covalent inhibitor design and inflammation modulation. Future research directions likely include further optimization of its pharmacological profile and expansion of its therapeutic indications through structural derivatization.

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